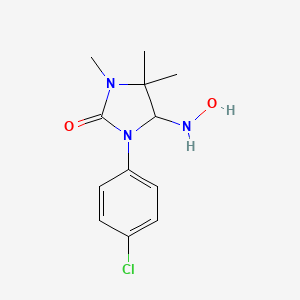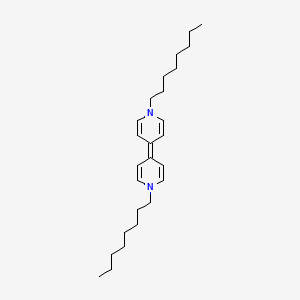
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydropyridine core with octyl groups attached to both the pyridine and dihydropyridine rings, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine typically involves multi-step organic reactions. The preparation begins with the formation of the pyridine ring, followed by the introduction of octyl groups through alkylation reactions. The final step involves the formation of the dihydropyridine ring via cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine involves its interaction with molecular targets through various pathways. For instance, it can inhibit enzymes by forming complexes with active site residues, thereby blocking substrate access. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar compounds to 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine include other dihydropyridine derivatives and pyridine-based molecules. These compounds share structural similarities but differ in their functional groups and substituents, which influence their chemical reactivity and applications. For example, benzodiazepine derivatives like 1-octyl-4-(2-oxopropylidene)-1,2,4,5-tetrahydro-2H-1,5-benzodiazepine-2-one have been studied for their corrosion inhibition properties .
Properties
CAS No. |
87922-27-8 |
|---|---|
Molecular Formula |
C26H42N2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1-octyl-4-(1-octylpyridin-4-ylidene)pyridine |
InChI |
InChI=1S/C26H42N2/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3 |
InChI Key |
BIAUQEDQPLUDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=CC(=C2C=CN(C=C2)CCCCCCCC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
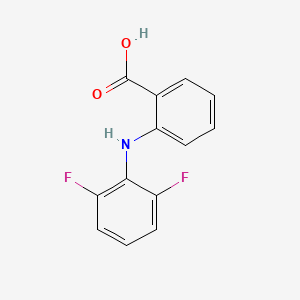
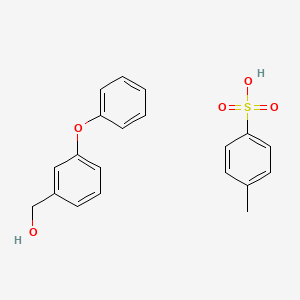
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
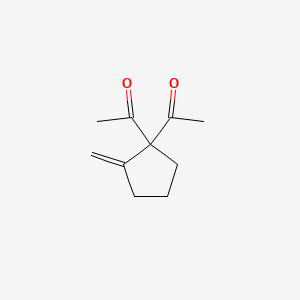
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
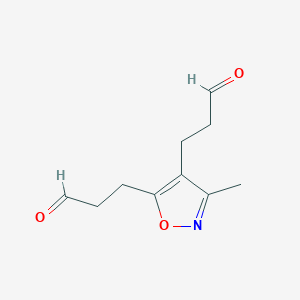
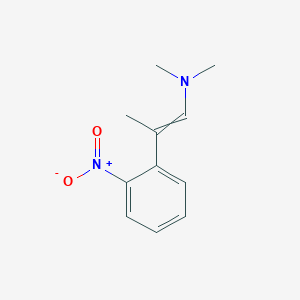
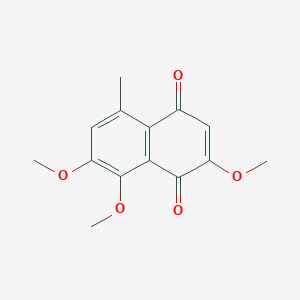
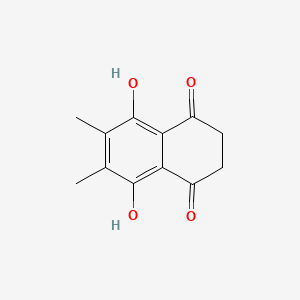

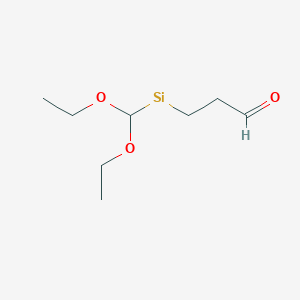
![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
